molecular formula C18H19N3O3S B2809392 N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396803-33-0

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2809392
CAS RN: 1396803-33-0
M. Wt: 357.43
InChI Key: VOXVTQRBCVVEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[c][1,2,5]thiadiazole is a versatile scaffold widely studied in medicinal chemistry . It’s recognized to possess potent pharmacological activities, including anticancer potential . It’s also used in the development of boron-based heterocycles as potential therapeutic agents .


Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole-based compounds often involves substitution reactions followed by subsequent hydrolysis . For example, a series of compounds were synthesized in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .


Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole-based compounds is characterized by the presence of a sulfur and two nitrogen atoms in a five-membered heterocyclic compound . The 1H NMR spectrum of some compounds displayed characteristic singlet –NH-peak .


Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole-based compounds have been used in the construction of covalent triazine framework nanosheets, which exhibit high stability, high porosity, and high fluorescence performance .


Physical And Chemical Properties Analysis

Benzo[c][1,2,5]thiadiazole-based compounds are known for their good liposolubility, which is attributed to the presence of the sulfur atom . They also exhibit high fluorescence quantum yield .

Scientific Research Applications

Anticancer Activities

Several studies have focused on synthesizing compounds based on benzothiadiazole scaffolds and evaluating their anticancer activities. For instance, Kamal et al. (2011) synthesized two series of compounds showing moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Compounds showed potential by inhibiting tubulin polymerization, indicating a mechanism for their anticancer activity Kamal et al., 2011.

Nematocidal Activity

Research on novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety revealed good nematocidal activity against Bursaphelenchus xylophilus, a pathogen causing pine wilt disease. This study suggests that compounds related to the target molecule could serve as lead compounds for nematicide development Liu et al., 2022.

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, indicating potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment. This highlights the therapeutic potential of benzothiadiazole-containing compounds in medical applications Pişkin, Canpolat, & Öztürk, 2020.

Organic Solar Cell Applications

Research into benzotriazole and benzothiadiazole-containing conjugated copolymers has demonstrated their applicability in organic solar cells. Copolymers exhibited promising electrochemical and optical properties, making them suitable for photovoltaic devices. This suggests that related compounds could contribute to the development of efficient, solution-processable organic solar materials Karakus et al., 2012.

Mechanism of Action

The mechanism of action of benzo[c][1,2,5]thiadiazole-based compounds often involves interactions with biological targets due to their mesoionic nature . For example, a covalent triazine framework nanosheet based on this motif was used as a highly sensitive and selective luminescent probe to detect primary aromatic amines .

Future Directions

The benzo[c][1,2,5]thiadiazole motif is a promising area of research in the development of new chemical entities for various applications, including as potential therapeutic agents and in organic electronics .

properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-18(23,10-12-3-6-14(24-2)7-4-12)11-19-17(22)13-5-8-15-16(9-13)21-25-20-15/h3-9,23H,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXVTQRBCVVEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC3=NSN=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.